Cas no 80687-08-7 (2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid)

2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid structure
80687-08-7 structure
Product name:2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
CAS No:80687-08-7
MF:C7H12ClN3O5
MW:253.640280723572
CID:985993
PubChem ID:100177

2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
    • NSC-356558
    • 80687-08-7
    • N-{[(2-Chloroethyl)(nitroso)amino](hydroxy)methylidene}threonine
    • DTXSID901001414
    • NSC356558
    • 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
    • Inchi: InChI=1S/C7H12ClN3O5/c1-4(12)5(6(13)14)9-7(15)11(10-16)3-2-8/h4-5,12H,2-3H2,1H3,(H,9,15)(H,13,14)
    • InChI Key: UFEWHGLVHGVTFY-UHFFFAOYSA-N
    • SMILES: CC(C(C(=O)O)NC(=O)N(CCCl)N=O)O

Computed Properties

  • Exact Mass: 253.0465482g/mol
  • Monoisotopic Mass: 253.0465482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119Ų
  • XLogP3: 0.5

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